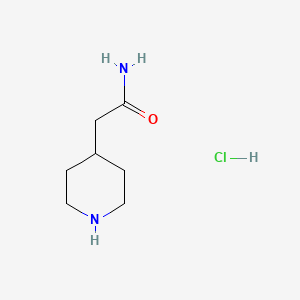

2-(Piperidin-4-yl)acetamide hydrochloride

描述

2-(Piperidin-4-yl)acetamide hydrochloride is a piperidine-derived compound widely used in medicinal chemistry as a pharmacophore or intermediate. Its structure features a piperidine ring substituted at the 4-position with an acetamide group, which is protonated as a hydrochloride salt to enhance solubility and stability . This compound serves as a critical building block for synthesizing molecules targeting enzymes (e.g., soluble epoxide hydrolase, sEH) and receptors (e.g., serotonin 5-HT2A) with applications in anti-inflammatory, antipsychotic, and cardiovascular therapies .

属性

IUPAC Name |

2-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-7(10)5-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOBNJYSFHFSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735142 | |

| Record name | 2-(Piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190194-62-7 | |

| Record name | 2-(Piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method 1: Alkylation and Acylation Approach (Based on Literature,)

| Step | Reagents & Conditions | Key Notes |

|---|---|---|

| Alkylation | N-alkylation of piperidine with N-bromoalkyl compounds | Use potassium carbonate in acetonitrile at 60°C for 18 hours |

| Hydrazinolysis | Treatment with hydrazine to liberate free amines | Room temperature in ethanol |

| Amide formation | Reaction of acid chlorides with amines | Reflux in thionyl chloride, then triethylamine in acetonitrile |

Outcome:

Formation of the piperidin-4-ylacetamide intermediate, which is then converted into the hydrochloride salt.

Method 2: Direct Amidation via Acid Chlorides (Based on Patent US9512077B2)

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Acid chloride synthesis | Thionyl chloride with acetic acid derivatives | Reflux in thionyl chloride |

| Amidation | Reaction with piperidin-4-amine in acetonitrile with triethylamine | Room temperature or gentle heating |

| Salt formation | Treatment with hydrochloric acid | Room temperature, filtration |

This method emphasizes the use of acid chlorides for efficient amidation, followed by salt formation.

Reaction Data and Purification Techniques

| Technique | Solvent | Purification | Yield | Notes |

|---|---|---|---|---|

| Column chromatography | Methanol/dichloromethane | Silica gel | Variable (typically 70–85%) | Used to purify intermediates and final products |

| Recrystallization | Ethyl acetate or acetonitrile | Crystallization | Final product purification | Ensures high purity of hydrochloride salt |

Summary of Key Reaction Parameters

Research Findings and Considerations

- The alkylation of piperidine derivatives is most efficient when performed under inert atmosphere to prevent oxidation.

- Acid chlorides provide a high-yield route for amidation, reducing side reactions.

- Purification via column chromatography and recrystallization from suitable solvents ensures high purity, essential for pharmaceutical applications.

- The final hydrochloride salt exhibits enhanced stability and solubility, advantageous for subsequent pharmacological studies.

化学反应分析

Types of Reactions

2-(Piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of 2-(Piperidin-4-yl)acetamide.

Reduction: 2-(Piperidin-4-yl)ethylamine.

Substitution: Various substituted piperidine derivatives depending on the reagents used.

科学研究应用

Inhibition of Soluble Epoxide Hydrolase (sEH)

Recent studies have identified 2-(Piperidin-4-yl)acetamide derivatives as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of bioactive lipids, influencing pain and inflammatory responses. The inhibition of sEH can lead to increased levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), which may provide therapeutic benefits for conditions such as chronic pain and inflammation .

Key Findings:

- Mechanism of Action: The compound acts by replacing urea moieties with amide groups, enhancing stability and solubility, which are critical for in vivo efficacy .

- Efficacy: The study demonstrated that these derivatives exhibited significant anti-inflammatory activity, suggesting their potential use in treating inflammatory diseases .

Analgesic Properties

The analgesic properties of 2-(Piperidin-4-yl)acetamide hydrochloride have been explored in various preclinical models. Its ability to modulate pain pathways makes it a candidate for developing new analgesics, particularly in the context of opioid-sparing strategies amid the ongoing opioid crisis.

Case Studies:

- Animal Models: In rodent models, administration of this compound resulted in notable reductions in pain sensitivity, indicating its potential as an effective analgesic agent .

Stability and Solubility

The compound exhibits high melting points and limited solubility; however, modifications to its structure have improved these properties significantly. Enhanced solubility is essential for bioavailability and therapeutic effectiveness .

作用机制

The mechanism of action of 2-(Piperidin-4-yl)acetamide hydrochloride involves the inhibition of soluble epoxide hydrolase. This enzyme metabolizes epoxyeicosatrienoic acids, which are endogenous anti-inflammatory mediators. By inhibiting this enzyme, the compound helps stabilize these mediators, thereby exerting anti-inflammatory effects . The molecular targets include the active site of soluble epoxide hydrolase, and the pathways involved are related to the metabolism of lipid mediators .

相似化合物的比较

Pharmacological Activity

- sEH Inhibitors : Analogs like 6b , 6c , and 6d () exhibit potent sEH inhibition, with anti-inflammatory effects attributed to stabilizing epoxy fatty acids. Substituents such as isopropylsulfonyl enhance enzyme binding affinity .

- 5-HT2A Receptor Targeting : AC-90179 () acts as a selective 5-HT2A inverse agonist with negligible affinity for D2 or H1 receptors, reducing extrapyramidal side effects common in antipsychotics .

Physicochemical Properties

- Melting Points : Derivatives like 6b exhibit high melting points (172–173°C), indicating crystalline stability .

- Solubility : Hydrochloride salts (e.g., N-cyclopropyl-2-(piperidin-4-yloxy)acetamide HCl in ) improve aqueous solubility for drug formulation .

- Spectral Data : IR and NMR spectra confirm structural integrity; for example, 6c () shows characteristic sulfonyl S=O stretches at 1160 cm⁻¹ .

Key Research Findings

Substituent Impact: Sulfonyl groups (e.g., isopropylsulfonyl in 6b) enhance sEH inhibition potency by 10-fold compared to unsubstituted analogs . Aryl groups (e.g., 4-cyanophenyl in 9b) improve metabolic stability but reduce synthetic yields .

Receptor Selectivity :

- AC-90179’s 4-methoxyphenyl group confers 5-HT2A selectivity (>100-fold over 5-HT2C), avoiding off-target effects .

Salt Forms :

- Hydrochloride salts (e.g., in and ) are preferred for preclinical studies due to enhanced stability and handling .

生物活性

2-(Piperidin-4-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its ability to interact with various biological targets. The acetamide functional group enhances its solubility and biological activity, making it a promising candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Inhibition of Soluble Epoxide Hydrolase (sEH) : This enzyme plays a crucial role in inflammatory pathways. Inhibiting sEH can lead to increased levels of epoxyeicosatrienoic acids, which possess anti-inflammatory properties. Studies have shown that derivatives of piperidinylacetamides can effectively inhibit sEH, suggesting potential applications in pain management and inflammation treatment .

- Antimicrobial Properties : Certain piperidine derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, 2-piperidin-4-yl-benzimidazoles showed low micromolar minimal inhibitory concentrations (MIC), indicating their effectiveness as potential antibacterial agents .

- Acetylcholinesterase (AChE) Inhibition : Compounds containing the piperidine moiety have been evaluated for their inhibitory effects on AChE, which is significant in the context of neurodegenerative diseases like Alzheimer's. Some derivatives exhibited potent inhibition with IC50 values comparable to established drugs .

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Enzyme Activity : The compound interacts with enzymes such as sEH and AChE, modulating their activity and influencing various metabolic pathways.

- Neurotransmitter System Interaction : The piperidine structure suggests potential interactions with neurotransmitter receptors, which may underlie its effects on pain and inflammation .

- Antimicrobial Action : Its ability to disrupt bacterial cell processes contributes to its antimicrobial properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on sEH Inhibition : A study published in Pharmaceuticals highlighted the effectiveness of piperidinylacetamides as sEH inhibitors, showing significant anti-inflammatory effects in vitro .

- Antimicrobial Evaluation : Research conducted on benzimidazole derivatives revealed that certain piperidine-based compounds inhibited bacterial growth effectively, suggesting their potential as new antibacterial agents .

Data Tables

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Piperidin-4-yl)acetamide hydrochloride and its derivatives?

- Methodology : Derivatives of 2-(Piperidin-4-yl)acetamide can be synthesized via nucleophilic substitution reactions. For example, 2-(piperidin-4-yl)acetic acid hydrochloride reacts with aryl halides (e.g., 4-fluorobenzonitrile or 4′-fluoroacetophenone) in polar aprotic solvents like DMSO or DMF. The reaction is catalyzed by K₂CO₃ at elevated temperatures (100–130°C) for 12–48 hours. Post-reaction, the pH is adjusted to 4–5 using 1M HCl, followed by organic layer extraction (e.g., ethyl acetate), drying (Na₂SO₄), and purification via silica gel chromatography or recrystallization. Yields vary (39–65%) depending on substituent reactivity and reaction time .

Q. How is this compound characterized post-synthesis?

- Methodology : Structural confirmation is achieved using ¹H-NMR and ¹³C-NMR to analyze proton and carbon environments, respectively. For example, the acetamide proton typically resonates at δ 3.2–3.5 ppm, while the piperidine ring protons appear at δ 1.5–2.8 ppm. Mass spectrometry (MS) confirms molecular weight via electrospray ionization (ESI) or high-resolution MS (HRMS). Purity is assessed using HPLC with UV detection (λ = 254 nm) and C18 columns .

Q. What safety precautions are recommended for handling this compound?

- Guidelines :

- Use personal protective equipment (PPE) : lab coat, gloves, and safety goggles.

- Avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

- Work in a fume hood to minimize vapor exposure.

- Store in a cool, dry place away from oxidizers and acids.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2-(Piperidin-4-yl)acetamide derivatives?

- Approach :

- Solvent selection : DMF or DMSO enhances nucleophilicity of the piperidine nitrogen.

- Temperature control : Higher temperatures (e.g., 130°C) improve reaction rates but may degrade sensitive substituents.

- Base optimization : Replace K₂CO₃ with stronger bases (e.g., Cs₂CO₃) for less reactive aryl halides.

- Purification : Use preparative HPLC for polar derivatives to resolve byproducts .

Q. What methodologies assess the anti-inflammatory activity of this compound?

- Experimental design :

- In vitro assays : Measure inhibition of soluble epoxide hydrolase (sEH) using fluorescent substrates like PHOME (6-methoxy-2-naphthaldehyde). IC₅₀ values are calculated from dose-response curves .

- Cell-based models : Test suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages via ELISA.

- Structural-activity relationship (SAR) : Modify the acetamide or piperidine substituents to correlate hydrophobicity/electron effects with potency .

Q. How do structural modifications influence inhibitory potency against soluble epoxide hydrolase?

- Key findings :

- Electron-withdrawing groups (e.g., -CN, -COOCH₃) on the aryl ring enhance binding to sEH’s catalytic pocket.

- Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce activity by disrupting enzyme-substrate interactions.

- Hydrophobic interactions : Derivatives with extended alkyl chains (e.g., -CH₂C₆H₅) show improved membrane permeability and in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。